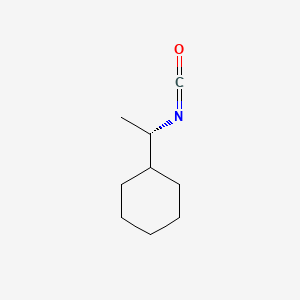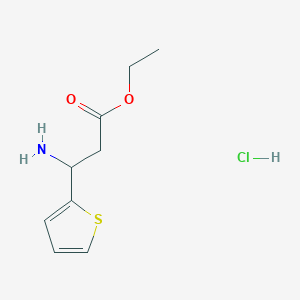
(S)-(+)-1-Cyclohexylethyl isocyanate
Vue d'ensemble
Description
(S)-(+)-1-Cyclohexylethyl isocyanate is an organic compound that belongs to the class of isocyanates. Isocyanates are characterized by the functional group -N=C=O. This compound is notable for its chiral nature, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. The this compound is used in various chemical processes and has applications in the production of polyurethanes and other polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-1-Cyclohexylethyl isocyanate typically involves the reaction of (S)-(+)-1-Cyclohexylethylamine with phosgene. The reaction proceeds as follows:
(S)-(+)-1-Cyclohexylethylamine+Phosgene→(S)-(+)-1-Cyclohexylethyl isocyanate+Hydrogen chloride
This reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic gas .
Industrial Production Methods
Industrial production of isocyanates, including this compound, often employs the phosgene method due to its efficiency. non-phosgene methods are being explored to mitigate the environmental and health risks associated with phosgene. These methods include the thermal decomposition of carbamates and the use of carbon monoxide and nitro-amino compounds .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(+)-1-Cyclohexylethyl isocyanate undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Polymerization: Reacts with diols to form polyurethanes.
Common Reagents and Conditions
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Water: Hydrolysis occurs readily at room temperature, producing amines and carbon dioxide.
Diols: Reacts with diols to form polyurethanes, often in the presence of catalysts.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Polyurethanes: Formed from the reaction with diols.
Applications De Recherche Scientifique
(S)-(+)-1-Cyclohexylethyl isocyanate has several applications in scientific research:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and foams
Mécanisme D'action
The mechanism of action of (S)-(+)-1-Cyclohexylethyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is exploited in the formation of urethanes, amines, and polyurethanes. The molecular targets and pathways involved include the formation of urethane linkages and the hydrolysis to amines and carbon dioxide .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl isocyanate
- Methyl isocyanate
- Hexamethylene diisocyanate
- Toluene diisocyanate
Uniqueness
(S)-(+)-1-Cyclohexylethyl isocyanate is unique due to its chiral nature, which can impart specific properties to the polymers and other compounds it forms. This chiral specificity can be advantageous in applications requiring enantiomerically pure products, such as in pharmaceuticals and certain advanced materials .
Propriétés
IUPAC Name |
[(1S)-1-isocyanatoethyl]cyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSKYRAPJLTXSO-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCC1)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654280 | |
| Record name | [(1S)-1-Isocyanatoethyl]cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93470-27-0 | |
| Record name | [(1S)-1-Isocyanatoethyl]cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(2-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B3169053.png)
![(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl](/img/structure/B3169062.png)




![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3169096.png)



